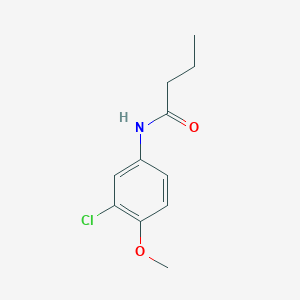
N-(3-chloro-4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)butanamide, also known as Clomethiazole, is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized in 1951 and has since been used for various scientific research applications. Clomethiazole has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)butanamidee is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. N-(3-chloro-4-methoxyphenyl)butanamidee has been found to enhance the activity of GABA, leading to a decrease in neuronal activity and subsequent sedative effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity and subsequent sedative effects. Additionally, N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)butanamidee has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its effects are well-documented. However, N-(3-chloro-4-methoxyphenyl)butanamidee also has some limitations. Its exact mechanism of action is not fully understood, and it may have potential side effects that need to be further studied.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)butanamidee. It may be useful in the treatment of conditions such as Alzheimer's disease, where its antioxidant properties may be beneficial. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects. N-(3-chloro-4-methoxyphenyl)butanamidee may also be studied for its potential use in the treatment of other conditions such as depression and post-traumatic stress disorder. Overall, N-(3-chloro-4-methoxyphenyl)butanamidee has promising potential for further research and development.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)butanamidee involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,4-butandiol, followed by the addition of thiosemicarbazide and subsequent cyclization. The resulting compound is then treated with hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)butanamidee.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)butanamidee has been extensively studied for its potential therapeutic effects on various conditions such as epilepsy, anxiety, and alcohol withdrawal syndrome. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of these conditions.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-8-5-6-10(15-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
YARUWRVNNXPHIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)


![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)